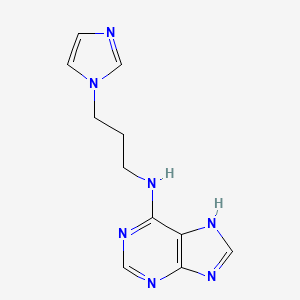

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Description

Contextualization within the Scope of Purine (B94841) and Imidazole (B134444) Heterocyclic Chemistry

The chemical synthesis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is rooted in the well-established chemistry of purines and imidazoles. A common synthetic strategy for preparing 6-substituted purine derivatives involves the nucleophilic substitution of a leaving group, typically a halogen, at the C6 position of the purine ring. rsc.org In the case of the title compound, a plausible synthetic route involves the reaction of 6-chloropurine (B14466) with 1-(3-aminopropyl)imidazole (B109541). This reaction would lead to the formation of the desired N-substituted purine.

The synthesis of the precursor, 1-(3-aminopropyl)imidazole, can be achieved through a two-step process starting from imidazole and acrylonitrile, followed by the reduction of the resulting nitrile. google.com The versatility of purine and imidazole chemistry allows for the generation of a wide array of derivatives, enabling the systematic exploration of structure-activity relationships. The synthesis of various N-7-substituted purines from imidazole precursors has also been described, highlighting the modularity of these synthetic approaches. mdpi.com

Overview of Structural Features and Their Relevance to Biological Activity

The structure of this compound incorporates several key features that are likely to influence its biological activity. The purine ring system, specifically the 6-aminopurine (adenine) core, is a well-known privileged scaffold in medicinal chemistry. It is recognized by a multitude of enzymes, including kinases and polymerases. nih.gov The substitution at the N6 position with a flexible propyl-imidazole side chain introduces additional points of interaction.

Current Research Landscape and Significance within Chemical Biology

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader class of 6-substituted purine derivatives is a very active area of research. These compounds have been investigated for a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. nih.govresearchgate.net

Purine analogues are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov The structural resemblance of the purine core to the adenosine (B11128) part of ATP allows these molecules to compete for the ATP-binding site of kinases. The substituents at the C6 position play a critical role in determining the potency and selectivity of these inhibitors. Given that numerous kinase inhibitors incorporate imidazole and related nitrogen-containing heterocycles, it is plausible that this compound could exhibit kinase inhibitory activity. The imidazole-vinyl-pyrimidine class of compounds, for instance, has been explored as kinase inhibitors. nih.gov

Furthermore, alkylpurines isolated from marine organisms have demonstrated a variety of biological properties, underscoring the potential of this compound class. nih.govresearchgate.net The investigation of molecules like this compound contributes to the broader understanding of how to design selective and potent modulators of biological systems. The exploration of such hybrid molecules is a significant endeavor in chemical biology, with the potential to yield novel research tools and therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N7/c1(4-18-5-3-12-8-18)2-13-10-9-11(15-6-14-9)17-7-16-10/h3,5-8H,1-2,4H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKNUEQFXHPPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization

Methodologies for the Synthesis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

The primary approach to synthesizing the title compound involves the coupling of a purine (B94841) core with an imidazole-containing side chain. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction.

Conventional and Optimized Reaction Pathways

The most common and established method for the synthesis of this compound is the reaction between 6-chloropurine (B14466) and 1-(3-aminopropyl)imidazole (B109541). This reaction is a classic example of a nucleophilic aromatic substitution, where the primary amine of the imidazole (B134444) side chain displaces the chloride at the C6 position of the purine ring.

Synthesis of Precursors:

6-Chloropurine: This starting material is typically synthesized from hypoxanthine (B114508) by treatment with phosphoryl chloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline which acts as a catalyst. The reaction converts the hydroxyl group of hypoxanthine into a more reactive chloro group, making it an excellent electrophile for the subsequent substitution reaction. google.com

1-(3-Aminopropyl)imidazole: The synthesis of this precursor is commonly achieved via a two-step process. The first step is the cyanoethylation of imidazole with acrylonitrile. This Michael addition reaction is typically carried out in a suitable solvent like ethanol (B145695). The resulting 3-(1H-imidazol-1-yl)propanenitrile is then reduced to the corresponding primary amine, 1-(3-aminopropyl)imidazole. nih.govgoogle.com A common method for this reduction is catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere. google.com

Nucleophilic Aromatic Substitution (SNAr) Reaction:

The final step in the synthesis is the coupling of 6-chloropurine with 1-(3-aminopropyl)imidazole. The reaction is generally performed in a polar solvent, such as ethanol or n-butanol, and often in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction. Heating the reaction mixture is typically required to drive the reaction to completion.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product |

| 6-Chloropurine | 1-(3-Aminopropyl)imidazole | Ethanol | Triethylamine | Reflux | This compound |

| 6-Chloropurine | 1-(3-Aminopropyl)imidazole | n-Butanol | DIPEA | 100-120 °C | This compound |

Optimization of Reaction Conditions:

Optimization of the SNAr reaction can lead to higher yields and shorter reaction times. The choice of solvent can influence the solubility of the reactants and the reaction rate. Bases are crucial for scavenging the generated HCl, which can otherwise protonate the amine nucleophile, rendering it unreactive. The temperature is also a critical parameter, with higher temperatures generally favoring a faster reaction rate.

Application of Advanced Synthetic Techniques

To improve efficiency, yield, and sustainability, advanced synthetic techniques have been applied to the synthesis of 6-substituted aminopurines.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govmdpi.comnih.gov The amination of 6-chloropurine derivatives can be significantly expedited using microwave heating, often reducing reaction times from hours to minutes. scielo.brplu.mx Reactions are typically carried out in sealed vessels, allowing for temperatures above the solvent's boiling point, which dramatically increases the reaction rate. Water has been successfully used as a green solvent for the microwave-assisted synthesis of 6-substituted aminopurine analogs. scielo.brplu.mx

Flow Chemistry: Continuous flow reactors offer several advantages over batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for highly exothermic reactions. researchgate.net High-temperature and high-pressure flow reactors can be employed for nucleophilic aromatic substitution on heterocycles, potentially leading to higher yields and purity in a shorter amount of time. researchgate.net This technique is particularly amenable to high-throughput experimentation for rapid optimization of reaction conditions. nih.gov

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an alternative and powerful method for forming C-N bonds. wikipedia.orgorganic-chemistry.orgrug.nllibretexts.org This reaction can be applied to the coupling of 6-chloropurines with a wide range of amines under milder conditions than traditional SNAr reactions. tandfonline.comnih.govdntb.gov.uaresearchgate.net The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like Xantphos or BINAP. nih.govnih.gov This method is particularly useful for coupling less nucleophilic amines or when substrate sensitivity is a concern. tandfonline.comnih.gov

| Technique | Catalyst/Conditions | Advantages |

| Microwave Synthesis | Microwave Irradiation | Rapid reaction times, improved yields |

| Flow Chemistry | Continuous flow reactor | Precise control, enhanced safety, scalability |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand | Mild conditions, broad substrate scope |

Design and Synthesis of this compound Analogs

The synthesis of analogs of this compound is crucial for understanding its structure-activity relationships and for developing probes to study its biological targets.

Strategies for Purine Ring Modifications

Modifications to the purine ring can be achieved by using appropriately substituted starting materials or by direct functionalization of the purine core.

N7 and N9 Alkylation: Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.govacs.orgacs.orgub.edu Regioselective N7-alkylation can be challenging but can be achieved using specific methodologies, such as those involving silylated purines and Lewis acid catalysts like SnCl₄. nih.govacs.orgacs.orgresearchgate.net Conversely, N9-alkylation can often be favored under different conditions or by using methods like the Mitsunobu reaction. beilstein-journals.org

C2 and C8 Functionalization: The C2 and C8 positions of the purine ring are also amenable to modification. Direct C-H activation and functionalization, particularly at the C8 position, has become a powerful tool for introducing various substituents. mdpi.comnih.govmdpi.comnih.gov Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. For instance, 8-bromopurines can serve as precursors for a range of C8-substituted analogs. mdpi.com Functionalization at the C2 position can be achieved using starting materials like 2,6-dichloropurine, where sequential and regioselective substitutions can be performed. researchgate.netresearchgate.net

Approaches to Imidazole and Propyl Chain Derivatization

Analogs with modifications on the imidazole ring and the propyl chain can be synthesized by preparing derivatized versions of the 1-(3-aminopropyl)imidazole precursor.

Imidazole Ring Substitution: Substituted imidazoles can be synthesized through various methods, which can then be carried through the cyanoethylation and reduction sequence to produce the desired substituted side chain. rsc.orgnih.govresearchgate.net For example, starting with 2-methylimidazole (B133640) would lead to an analog with a methyl group on the imidazole ring.

Propyl Chain Modification: The length and substitution of the propyl chain can be altered by using different starting materials for the alkylation of imidazole. For instance, using a different haloalkylnitrile in the initial step would lead to analogs with varying linker lengths. Derivatization of the secondary amine in the final product can also be achieved through standard amine chemistry. For example, reaction of the terminal amino group of 1-(3-aminopropyl)imidazole with an isocyanate can be performed to generate urea (B33335) derivatives. acs.org

Molecular Target Identification and Mechanistic Elucidation

Identification and Characterization of Putative Biological Targets

Other Regulatory Protein Interactions

Data on the interaction of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine with other regulatory proteins are not currently available in published research.

Dissection of Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been elucidated.

There is no available data to characterize the competitive or non-competitive inhibition modalities of this compound.

Information regarding the involvement of this compound in allosteric regulation pathways has not been reported.

The effects of this compound on any downstream signaling cascades are currently unknown.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Analysis of Structural Features Influencing Activity Profiles

Systematic modifications of the purine (B94841) core have provided significant insights into the structural features that govern the activity of this class of compounds. The activity profile is highly dependent on the nature of the substituents at various positions of the purine ring.

N6-Position Substitution: The 6-amino group is a critical feature for the interaction of many purine derivatives with their biological targets. caltech.edu For N6-alkylamino-substituted purines, the nature of the alkyl group significantly impacts activity. The introduction of the (3-imidazol-1-ylpropyl) group at this position introduces a flexible linker and a terminal imidazole (B134444) ring, which can engage in various non-covalent interactions. Studies on related N6-(omega-aminoalkyl)adenosines have demonstrated that the length of the alkyl chain is a crucial determinant of receptor affinity and intrinsic activity. nih.gov For instance, in a series of N6-(omega-aminoalkyl)adenosines, N6-(9-aminononyl)adenosine displayed the highest affinity for A1 adenosine (B11128) receptors, indicating an optimal linker length for this particular target. nih.gov The propyl linker in N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine provides a balance of flexibility and conformational constraint, allowing the terminal imidazole to probe for favorable interactions within a binding pocket.

Imidazole Moiety: The imidazole ring itself is a key pharmacophoric element. It is an aromatic heterocycle capable of participating in hydrogen bonding (as both a donor and acceptor), metal coordination, and π-π stacking interactions. nih.gov The basicity of the imidazole nitrogen allows for the formation of water-soluble salts, potentially improving the pharmacokinetic properties of the molecule. In the context of this compound, the imidazole moiety can act as a crucial binding motif, interacting with specific amino acid residues in a target protein.

C2 and C8-Positions: Substitutions at the C2 and C8 positions of the purine ring can also significantly affect activity and selectivity. Introduction of lipophilic substituents at the C2 position has been shown to be favorable for the inhibitory activity of some purine derivatives. Similarly, modifications at the C8 position can lead to enhanced potency and selectivity, as seen in various kinase inhibitors.

Correlation of Substructure Variations with Target Engagement Specificity

The specificity of this compound and its analogs for particular biological targets is intricately linked to the interplay of its substructures. Variations in these substructures can dramatically alter the target engagement profile.

For instance, in the context of kinase inhibition, the purine ring often mimics the adenine (B156593) moiety of ATP, binding to the hinge region of the kinase domain. The N6-substituent, in this case, the (3-imidazol-1-ylpropyl) group, extends into a more solvent-exposed region, where interactions can confer selectivity for different kinases. The length and flexibility of the propyl linker are critical for positioning the terminal imidazole ring to interact with specific residues that differ between kinase family members.

The imidazole ring's ability to form various types of interactions is key to specificity. It can form hydrogen bonds with serine, threonine, or glutamic acid residues, or engage in π-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. The protonation state of the imidazole at physiological pH can also influence its interaction, allowing for ionic interactions with acidic residues such as aspartic or glutamic acid.

The following table summarizes the general effects of substructure variations on target engagement for purine derivatives, which can be extrapolated to understand the specificity of this compound.

| Substructure Variation | Position | General Effect on Target Engagement Specificity |

| Alkyl chain length in N6-substituent | N6 | Optimal length is target-dependent; influences the positioning of the terminal functional group for specific interactions. |

| Terminal functional group (e.g., imidazole) | N6 | Nature of the group (aromatic, basic, hydrogen bonding capacity) determines the types of interactions with the target protein, driving selectivity. |

| Small, lipophilic groups | C2 | Can enhance binding affinity and selectivity by occupying small hydrophobic pockets. |

| Aromatic or heterocyclic groups | C8 | Can provide additional π-stacking or hydrogen bonding interactions, leading to increased potency and selectivity. |

| Alkyl or substituted benzyl (B1604629) groups | N9 | Modulates the overall shape and solubility of the molecule, influencing its fit into the binding site and pharmacokinetic properties. |

Rational Design Approaches for Enhanced Selectivity and Potency

Rational drug design plays a crucial role in optimizing purine-based compounds like this compound to achieve higher potency and selectivity. This involves a deep understanding of the ligand-target interactions at a molecular level.

The purine scaffold is a privileged structure in medicinal chemistry due to its presence in key biological molecules. Optimization of this scaffold involves several key principles:

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, and pharmacokinetic properties. For example, the imidazole ring in the side chain could be replaced with other five-membered heterocycles like triazoles or pyrazoles to probe for different hydrogen bonding patterns and steric compatibility within the target's binding site.

Conformational Constraint: Introducing conformational rigidity into the flexible propyl linker can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. This could be achieved by incorporating cyclic structures or double bonds within the linker.

Scaffold Hopping: In some cases, the entire purine core can be replaced by another heterocyclic system that maintains the key interaction points but offers a different substitution pattern and physicochemical properties. This can lead to novel inhibitors with improved properties.

The design of more potent and selective analogs of this compound relies on identifying and exploiting "hotspots" in the ligand-target binding interface. These are regions where interactions contribute significantly to the binding free energy.

Hydrogen Bonding Networks: The purine core itself typically forms crucial hydrogen bonds with the hinge region of kinases. The N6-amino group and N1 and N7 atoms of the purine are often involved in these interactions. The imidazole ring of the side chain can form additional hydrogen bonds that are critical for affinity and selectivity. Computational modeling, such as molecular docking and molecular dynamics simulations, can help identify these key hydrogen bond donors and acceptors.

Hydrophobic Pockets: The binding sites of many enzymes contain hydrophobic pockets. The propyl linker and the imidazole ring can engage in hydrophobic interactions within these pockets. Modifying the linker length or adding substituents to the imidazole ring can optimize these interactions.

π-π and Cation-π Interactions: The aromatic nature of both the purine and imidazole rings allows for π-π stacking interactions with aromatic amino acid residues in the binding site. If the imidazole ring is protonated, it can also participate in cation-π interactions with tryptophan or tyrosine residues, which can be very strong and contribute significantly to binding affinity.

The following table illustrates how rational design principles can be applied to modify this compound for enhanced activity.

| Design Principle | Proposed Modification to this compound | Rationale for Enhanced Selectivity and Potency |

| Bioisosteric Replacement | Replace the imidazole with a 1,2,3-triazole. | The triazole can act as a bioisostere for the amide bond in some contexts and offers a different pattern of hydrogen bond acceptors, potentially improving interactions with the target. |

| Conformational Constraint | Incorporate a cyclopropane (B1198618) ring into the propyl linker. | Reduces the flexibility of the side chain, potentially pre-organizing the molecule for optimal binding and improving affinity. |

| Exploiting Hydrophobic Pockets | Add a methyl group to the imidazole ring. | The methyl group can occupy a small hydrophobic pocket in the binding site, increasing van der Waals interactions and affinity. |

| Enhancing Hydrogen Bonding | Introduce a hydroxyl group on the propyl linker. | The hydroxyl group can form an additional hydrogen bond with a nearby residue in the target protein, increasing binding affinity. |

By systematically applying these SAR and rational design principles, it is possible to develop analogs of this compound with improved therapeutic potential.

Advanced Biophysical and Spectroscopic Characterization Techniques

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography stands as a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, this method would provide precise data on bond lengths, bond angles, and torsion angles, unequivocally establishing its molecular conformation and stereochemistry. The resulting crystal structure would also reveal the packing of molecules in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is recorded and analyzed to generate an electron density map, from which the atomic positions can be determined. chemrxiv.org In analogous purine (B94841) derivatives, X-ray diffraction has been instrumental in resolving tautomeric forms and confirming the specific positions of hydrogen atoms, which is crucial for understanding the molecule's hydrogen bonding potential. nih.govnih.gov The crystal structure of this compound would be invaluable for structure-activity relationship (SAR) studies and for computational modeling of its interactions with biological macromolecules. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

Solution-State Conformation and Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals.

¹H NMR would provide information on the chemical environment of the protons, with characteristic signals expected for the purine and imidazole (B134444) rings, as well as the propyl linker. nih.gov The coupling constants between adjacent protons would help to determine the conformation of the flexible propyl chain. ¹³C NMR would complement this by providing data on the carbon skeleton. mdpi.com Furthermore, ¹⁵N NMR could be particularly informative for this molecule, as it contains several nitrogen atoms. Differences in ¹⁵N chemical shifts can help distinguish between N7 and N9 substituted purine isomers and provide insights into the electronic structure of the heterocyclic rings. u-szeged.huresearchgate.net Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to identify protons that are close in space, providing further constraints for determining the three-dimensional structure in solution.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Purine H-2 | 8.1 - 8.3 |

| Purine H-8 | 8.3 - 8.5 |

| Imidazole H-2' | 7.6 - 7.8 |

| Imidazole H-4'/H-5' | 7.1 - 7.3 |

| N-CH₂ (propyl) | 4.1 - 4.3 |

| C-CH₂-C (propyl) | 2.0 - 2.2 |

| C-CH₂-N (propyl) | 3.4 - 3.6 |

| NH₂ (purine) | 7.0 - 7.5 (broad) |

Mass Spectrometry for Metabolite Profiling in Biological Systems

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying and quantifying compounds in complex biological matrices. libretexts.org For this compound, MS would be crucial for metabolite profiling studies, which aim to identify the products of its metabolism in biological systems.

Typically coupled with a separation technique like liquid chromatography (LC-MS), this approach allows for the detection of the parent compound and its metabolites in samples such as plasma, urine, or tissue homogenates. High-resolution mass spectrometry would provide accurate mass measurements, facilitating the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent compound and its metabolites. The resulting fragmentation patterns are characteristic of the molecular structure and can be used to identify the sites of metabolic modification, such as hydroxylation, N-dealkylation, or conjugation. nih.govresearchgate.netchemguide.co.ukyoutube.com

Table 3: Expected Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) |

| 271.15 | Loss of imidazolylpropyl side chain | 135.06 |

| 271.15 | Cleavage of the propyl chain | 178.09 |

| 271.15 | Loss of the imidazole ring | 203.12 |

Spectroscopic Analysis of Ligand-Target Interactions (e.g., Fluorescence, UV-Vis, IR)

Spectroscopic techniques such as fluorescence, ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy are valuable for characterizing the compound and studying its interactions with biological targets.

UV-Vis Spectroscopy: Purine and imidazole derivatives exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions. mdpi.comacs.org The UV-Vis spectrum of this compound would be used to confirm its identity and concentration. Changes in the absorption spectrum upon binding to a target molecule, such as a protein or nucleic acid, can indicate an interaction and may be used to determine binding affinities. cabidigitallibrary.orgoup.commdpi.com

Fluorescence Spectroscopy: While the intrinsic fluorescence of the compound might be weak, changes in the fluorescence of a target protein (e.g., from tryptophan residues) upon binding of this compound can be monitored. nih.gov Alternatively, the compound could be fluorescently labeled to enable direct monitoring of its binding. Fluorescence polarization or anisotropy assays are particularly useful for quantifying binding affinities by measuring the change in the rotational motion of the labeled ligand upon binding to a larger target molecule. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule and is useful for identifying functional groups. vandanapublications.com The IR spectrum of this compound would show characteristic bands for the N-H stretches of the amine group, C=N and C=C stretches of the purine and imidazole rings, and C-H stretches of the alkyl chain. researchgate.netresearchgate.net Changes in the IR spectrum upon binding can reveal which functional groups are involved in the interaction.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques for the quantitative analysis of biomolecular interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnih.gov By titrating this compound into a solution containing its target molecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment. researchgate.nettainstruments.comjohnshopkins.edu This includes the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is crucial for understanding the driving forces behind the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. nih.gov In a typical SPR experiment, the target molecule is immobilized on a sensor surface, and a solution of this compound is flowed over the surface. frontiersin.orgnih.gov The binding of the compound to the immobilized target causes a change in the refractive index at the surface, which is detected as a response. mdpi.com SPR allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing a detailed kinetic description of the binding interaction.

Table 4: Hypothetical Binding Parameters for the Interaction of this compound with a Target Protein

| Technique | Parameter | Hypothetical Value |

| ITC | Binding Affinity (Kₐ) | 2.5 x 10⁶ M⁻¹ |

| ITC | Stoichiometry (n) | 1.1 |

| ITC | Enthalpy (ΔH) | -8.5 kcal/mol |

| ITC | Entropy (ΔS) | 15 cal/mol·K |

| SPR | Association Rate (kₐ) | 3.0 x 10⁴ M⁻¹s⁻¹ |

| SPR | Dissociation Rate (kₔ) | 1.2 x 10⁻² s⁻¹ |

| SPR | Dissociation Constant (Kₔ) | 0.4 µM |

Computational Chemistry and *in Silico* Modeling

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic and geometric properties of a molecule. nih.gov For N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, these calculations reveal the molecule's most stable three-dimensional conformation (optimized geometry) and the distribution of its electron density.

Methods such as DFT with the B3LYP functional and a 6-31G** basis set are commonly used to perform geometric optimization, ensuring the molecule is in its lowest energy state. nih.gov From this optimized structure, a range of electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is invaluable for predicting how the molecule will interact with biological macromolecules, such as receptor binding sites, highlighting areas prone to hydrogen bonding or other non-covalent interactions. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | 3.8 Debye | Measures molecular polarity and influences solubility |

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound, docking can be employed in a virtual screening campaign to identify its most probable biological targets from a large library of protein structures. unipi.it Given its structural similarity to endogenous purines, plausible targets include protein kinases, phosphodiesterases, and other ATP-binding proteins, which are frequently implicated in cell signaling pathways. mdpi.com

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. researchgate.net A lower (more negative) score typically indicates a more favorable binding interaction. Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and key amino acid residues in the active site. nih.gov For instance, the purine (B94841) and imidazole (B134444) rings can act as hydrogen bond donors and acceptors, while the propyl linker provides conformational flexibility to achieve an optimal fit. nih.gov This information is crucial for predicting the compound's mechanism of action and for designing derivatives with improved potency and selectivity.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Interaction Type |

|---|---|---|---|

| EGFR (1M17) | -8.5 | Met793, Leu718, Asp855 | Hydrogen Bond, Hydrophobic |

| CDK2 (3TNW) | -9.1 | Leu83, His84, Asp145 | Hydrogen Bond, Pi-Alkyl tpcj.org |

| GSK-3β (1Q3D) | -7.9 | Val135, Arg141, Asp200 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the ligand-receptor complex over time. aps.org Following the identification of a high-affinity binding pose from docking, an MD simulation is performed by placing the complex in a simulated physiological environment (water, ions, and physiological temperature). nih.gov

The simulation tracks the movements of every atom in the system over a period of nanoseconds to microseconds. Key parameters are analyzed to determine the stability of the complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored; a stable RMSD value over time suggests the complex is not undergoing major conformational changes and the ligand remains securely bound. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein and pinpoint which residues interact most dynamically with the ligand. researchgate.net Analysis of hydrogen bond persistence throughout the simulation further validates the key interactions predicted by docking. These simulations are critical for confirming the viability of a docked pose and understanding the dynamic nature of the binding event.

| Protein-Ligand Complex | Simulation Time | Average Ligand RMSD (Å) | Stability Assessment |

|---|---|---|---|

| CDK2 - Compound | 100 ns | 1.8 Å | Stable binding pose maintained throughout the simulation |

| EGFR - Compound | 100 ns | 2.1 Å | Stable binding with minor fluctuations in the propyl linker |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for this compound, a dataset of structurally similar analogs with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target would be required. mdpi.com

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., branching indices). ekb.eg Statistical techniques, such as multiple linear regression, are then used to create an equation that correlates a subset of these descriptors with the observed activity. A robust QSAR model, validated by statistical metrics like the coefficient of determination (r²) and cross-validated r² (q²), can predict the activity of new, untested compounds based solely on their structure. mdpi.com This predictive power allows for the prioritization of compounds for synthesis and testing, streamlining the drug discovery process.

| Component | Description |

|---|---|

| Hypothetical QSAR Equation | pIC₅₀ = 0.65 * CLogP - 0.02 * TPSA + 1.5 * (Aromatic Ring Count) + 3.5 |

| Important Descriptor Types | Lipophilicity (CLogP), Polarity (TPSA), Structural Features |

| Model Statistics (Illustrative) | r² = 0.85, q² = 0.75 |

In Silico Assessment of Pre-clinical ADME Parameters for Research Design

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools provide rapid, cost-effective initial assessments of these properties. mdpi.com Numerous online platforms and software packages, such as SwissADME and pkCSM, use extensive databases of experimental data to build predictive models for various ADME parameters. tpcj.orgresearchgate.net

For this compound, these tools can predict its drug-likeness based on established guidelines like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Other key predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes like cytochrome P450 (CYP) isozymes, and potential as a substrate or inhibitor of transporters like P-glycoprotein (P-gp). mdpi.com This early profiling helps identify potential liabilities, allowing for structural modifications to improve the compound's pharmacokinetic properties before significant resources are invested in experimental studies.

| ADME Parameter | Predicted Value/Classification | Implication for Research Design |

|---|---|---|

| Molecular Weight | 245.28 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.25 | Good balance of solubility and permeability |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| H-Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |

| GI Absorption | High | Suggests good potential for oral bioavailability tpcj.org |

| BBB Permeant | No | Likely to have limited central nervous system effects nih.gov |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein tpcj.org |

In Vitro Biological Profile of this compound: Current State of Research

An overview of the current scientific landscape reveals a notable absence of published research on the specific biological activities of the chemical compound this compound. Despite the structural similarities to classes of molecules with known biological relevance, such as purine and imidazole derivatives, dedicated studies investigating its effects on cellular and molecular systems appear to be unavailable in the public domain.

This article aims to address the specified topics of inquiry based on the available scientific literature. However, due to the lack of direct research on this compound, it is not possible to provide specific data or detailed findings for the outlined sections and subsections. The following sections therefore reflect the current information gap for this particular compound.

*in Vivo* Pre Clinical Model System Studies

Evaluation in Animal Models for Mechanistic Insight

Rodent Models for Disease Pathophysiology Studies

No studies have been published detailing the use of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine in rodent models to investigate disease pathophysiology.

Zebrafish and Other Lower Vertebrate Models

There is no research available describing the use of this compound in zebrafish or other lower vertebrate models for any biological investigation.

Investigation in Plant Biological Systems

No literature exists on the investigation of this compound within plant biological systems.

Pharmacodynamic Biomarker Identification in Pre-clinical Settings

There are no published studies identifying or proposing pharmacodynamic biomarkers for this compound in any pre-clinical setting.

Ex Vivo Analysis of Tissues and Biofluids from Research Models

No data is available regarding the ex vivo analysis of tissues or biofluids from any research models administered with this compound.

Emerging Research Directions and Future Perspectives

Exploration of Polypharmacology and Off-Target Effects

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical aspect of modern drug discovery. wikipedia.org It is anticipated that a molecule like N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine could exhibit polypharmacological properties due to its dual purine (B94841) and imidazole (B134444) nature. Future research would likely involve comprehensive screening against a broad panel of kinases and other enzymes to identify its primary and secondary targets. Understanding these interactions is crucial for elucidating both the therapeutic potential and the possible off-target effects of the compound.

Potential Research Approaches:

| Research Approach | Description |

| Kinase Profiling | Screening the compound against a large panel of human kinases to identify inhibitory activity. |

| Proteomic Profiling | Utilizing techniques like chemical proteomics to identify a wider range of protein targets within the cell. |

| Phenotypic Screening | Assessing the compound's effects on various cellular models to uncover unexpected biological activities. |

Development of Chemical Probes for Biological Pathway Dissection

Chemical probes are small molecules used to study the function of proteins and biological pathways. An ideal chemical probe is potent, selective, and has a known mechanism of action. Given the potential for this compound to interact with specific biological targets, it could be developed into a chemical probe. This would require detailed characterization of its binding affinity and selectivity for its primary target(s). Such a probe could then be used to investigate the role of these targets in various cellular processes and disease models. The imidazole moiety, in particular, is known to be a valuable component in the design of fluorescent probes for optical analysis. nih.govmdpi.com

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic view of drug action by considering the complex network of interactions within a biological system. wikipedia.org Future research on this compound would benefit from these approaches to build a comprehensive model of its mechanism of action. By integrating data from polypharmacology studies with genomic and proteomic data, researchers can predict the compound's effects on cellular networks and identify potential biomarkers for its activity.

Potential as Lead Compounds for Further Pre-clinical Development

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. If this compound demonstrates promising activity and a favorable selectivity profile in initial screenings, it could serve as a valuable lead compound for the development of new therapeutics. Further pre-clinical development would involve optimizing its structure to enhance its drug-like properties, including metabolic stability, bioavailability, and safety profile. The versatility of the purine and imidazole scaffolds allows for a wide range of chemical modifications to fine-tune its biological activity. mdpi.comnih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 3-imidazol-1-ylpropyl substituent to the purine scaffold?

- Methodology :

- Use nucleophilic substitution or coupling reactions to attach the imidazole-propyl group to the purine core. For example, alkylation of 7H-purin-6-amine with 3-(imidazol-1-yl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm structural integrity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic methods differentiate N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine from its regioisomers?

- Methodology :

- NMR : Compare chemical shifts of imidazole protons (δ ~7.0–7.5 ppm) and propyl chain protons (δ ~1.8–4.0 ppm). The position of substitution (N⁷ vs. N⁹) alters splitting patterns .

- X-ray crystallography : Resolve ambiguity via single-crystal analysis. SHELX software (SHELXL/SHELXS) is recommended for refinement, leveraging high-resolution data to confirm bond angles and torsion parameters .

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

- Methodology :

- Use reverse-phase HPLC (C18 column, mobile phase: H₂O/acetonitrile with 0.1% TFA) for high-purity isolation. Monitor purity via LC-MS (>95% area under the curve) .

- For scale-up, consider recrystallization from ethanol/water mixtures, leveraging solubility differences of the imidazole-propyl moiety .

Advanced Research Questions

Q. How does the 3-imidazol-1-ylpropyl group influence binding affinity to kinase targets compared to other alkyl substituents?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to compare interactions of the imidazole-propyl group with kinase active sites (e.g., PKC-β). Validate with in vitro kinase inhibition assays (IC₅₀ determination) .

- Contrast with analogues (e.g., N-methyl or morpholinopropyl derivatives) to assess substituent effects on hydrophobic/hydrogen-bonding interactions .

Q. What experimental and computational approaches reconcile discrepancies in reported biological activities (e.g., plant hormone vs. kinase inhibitor roles)?

- Methodology :

- Bioassays : Test cytokinin-like activity in plant tissue cultures (e.g., tobacco callus growth) vs. kinase inhibition in mammalian cell lines (e.g., HEK293) .

- Structure-activity relationship (SAR) : Use QSAR modeling to identify substituents favoring specific bioactivities. For example, imidazole’s π-stacking potential may enhance kinase binding, while polar groups may favor plant hormone mimicry .

Q. How can electrochemical impedance spectroscopy (EIS) assess this compound’s corrosion inhibition properties in acidic environments?

- Methodology :

- Prepare mild steel electrodes immersed in 1.0 M HCl with varying inhibitor concentrations.

- Analyze EIS data (Nyquist plots) to calculate charge-transfer resistance (Rct) and inhibition efficiency (η%). Compare to adenine derivatives (e.g., 7H-purin-6-amine) to evaluate the imidazole-propyl group’s role in adsorption .

Methodological Considerations for Data Contradictions

Q. Why do solubility and stability profiles vary across studies for similar purine derivatives?

- Analysis :

- pH dependence : The imidazole group’s pKa (~6.8) affects solubility; studies at neutral vs. acidic pH yield divergent results. Use potentiometric titration to map solubility vs. pH .

- Storage conditions : Degradation under light or humidity (e.g., imidazole oxidation) may skew stability data. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Q. How do crystallographic data resolve ambiguity in tautomeric forms of the purine core?

- Analysis :

- SHELXL refinement of X-ray data identifies protonation states (e.g., N⁷ vs. N⁹ tautomers) via electron density maps. Compare bond lengths (e.g., C-N in imidazole) to distinguish tautomers .

Safety and Handling

Q. What protocols mitigate risks associated with handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.